ラウロイルCoA

説明

Lauroyl-CoA is a chemical compound often used in laboratory investigations . It is a coenzyme A, S-dodecanoate, also known as Lauroyl-coenzyme A, dodecanoyl-coenzyme A, C12:0-CoA, Dodecyl-CoA .

Synthesis Analysis

Lauroyl-CoA is involved in lipid metabolism and is used as an intermediate in lipid biosynthesis and fatty acid transport . It is synthesized from various saturated medium-chain fatty acids, with lauric acid being the most suitable substrate for these enzymes . The product of lauroyl CoA was identified with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) .

Chemical Reactions Analysis

Lauroyl-CoA is involved in various metabolic pathways. For instance, it plays a role in the beta-oxidation spiral, a process that breaks down fatty acids . It is also a substrate for FAM34A proteins and a product of firefly luciferase .

科学的研究の応用

ラウロイルCoAの科学研究における役割

This compoundは、ラウロイルコエンザイムAとしても知られており、様々な代謝プロセスに関与する中鎖脂肪酸アシルCoAです。以下に、科学研究におけるその独自の応用について詳しく説明します。

脂質代謝と生合成: this compoundは脂質代謝において重要な役割を果たし、脂質生合成の中間体として機能します。 脂質分解活性が増加し、中性脂質量が減少する異化作用に関与しています .

タンパク質相互作用の基質: FAM34Aなどの特定のタンパク質の基質として作用し、ホタルルシフェラーゼの産物であり、生物学的システムにおける酵素反応における重要性を示しています .

脂肪酸酸化(FAO): FAOのプロセスにおいて、this compoundは脂肪酸の活性化とそれに続く分解に関与しており、これは細胞内のエネルギー産生に不可欠です .

ケトン体の生成: FAOの間、this compoundはケトン体に変換される可能性があり、これは肝臓以外の組織にとって重要なエネルギー源です .

全身の脂質恒常性: This compoundは、リポタンパク質の成熟と循環への分泌に影響を与えることで、全身の脂質恒常性を調節する役割も担っています .

アシル基の定量化と発見: 脂肪酸生合成における中心的な役割により、脂質代謝の定量分析のための重要な分子となり、細胞内のアシル基の動態を理解するのに役立ちます .

作用機序

Lauroyl-CoA, also known as Dodecanoyl-Coenzyme A or C12-CoA, is a medium-chain fatty acyl-CoA that plays a crucial role in lipid metabolism .

Target of Action

Lauroyl-CoA primarily targets enzymes involved in lipid metabolism. It acts as a substrate for Long chain fatty acyl-CoA synthetase and FAM34A proteins . These enzymes play a vital role in the breakdown of complex fatty acids and intermediary metabolism .

Mode of Action

Lauroyl-CoA interacts with its targets by serving as an acyl group carrier . It is involved in the formation of fatty acyl-CoA through a two-step process proceeding via an intermediate in lipid metabolism . This interaction results in changes in the functionality of the targeted enzymes, thereby influencing lipid biosynthesis and fatty acid transport .

Biochemical Pathways

Lauroyl-CoA is involved in the β-oxidation pathway, a repetitive four-step sequence of reactions that leads to the degradation of fatty acids . Each passage along this pathway results in the cleavage of an acetyl group from the end of the fatty-acid chain . As each acetyl group is produced, it enters the citric acid cycle and is further degraded .

Pharmacokinetics

It is known that lauroyl-coa is used as an intermediate in lipid metabolism, suggesting that it is metabolized in the body .

Result of Action

The action of Lauroyl-CoA results in the production of acetyl-CoA, a crucial molecule in metabolism . The levels of lauroyl-CoA and its direct downstream products increase after certain treatments, indicating its role in metabolic reactions .

Action Environment

The action, efficacy, and stability of Lauroyl-CoA can be influenced by various environmental factors. For instance, the storage temperature of Lauroyl-CoA is recommended to be −20°C , suggesting that temperature can affect its stability.

将来の方向性

Research on Lauroyl-CoA and its role in various metabolic processes is ongoing. For instance, studies have explored its role in lipid remodeling and its influence on the composition of Camelina sativa leaves . Another study has highlighted the potential of using Lauroyl-CoA in the synthesis of CoA esters .

生化学分析

Biochemical Properties

Lauroyl coenzyme A is a substrate for various enzymes, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . This process is essential for breaking down fatty acids into acetyl-CoA, allowing the production of energy from fats . The specific MCAD activity of the wild type using Lauroyl-CoA as substrate is approximately 25% of that with decanoyl-CoA .

Cellular Effects

In the cellular context, Lauroyl coenzyme A influences cell function by participating in fatty acid metabolism. It is involved in the first step of mitochondrial beta-oxidation, a process that is especially relevant in times of higher energy demand through physical exercise or during infectious diseases . This process can lead to symptoms such as hypoglycemia, hepatomegaly, or, in severe cases, lethal liver failure if disrupted .

Molecular Mechanism

Lauroyl coenzyme A exerts its effects at the molecular level primarily through its role in the enzymatic process of beta-oxidation. It serves as a substrate for the enzyme MCAD, which removes one hydrogen from C-2 and C-3 of the straight-chain fatty acyl-CoA thioester, resulting in the formation of trans-2-enoyl-CoA . This is the first step in the beta-oxidation of medium-chain fatty acids .

Metabolic Pathways

Lauroyl coenzyme A is involved in the metabolic pathway of mitochondrial beta-oxidation of long-chain saturated fatty acids . This pathway is responsible for breaking down fatty acids into acetyl-CoA, which can then be used in the citric acid cycle to produce energy .

Subcellular Localization

Lauroyl coenzyme A is involved in mitochondrial beta-oxidation, suggesting that it is localized within the mitochondria . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

特性

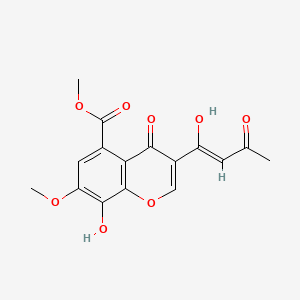

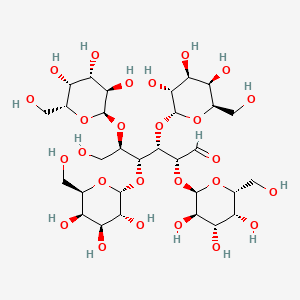

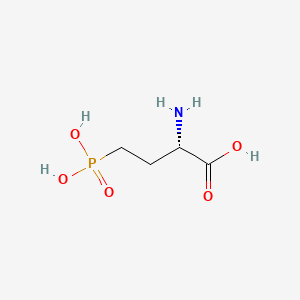

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXGHLSVALICC-GMHMEAMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211483 | |

| Record name | Lauroyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lauroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6244-92-4 | |

| Record name | Lauroyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6244-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does lauroyl-CoA influence fatty acid biosynthesis?

A1: Lauroyl-CoA can stimulate fatty acid biosynthesis by activating acetyl-coenzyme A carboxylase, a key regulatory enzyme in the pathway. [] This activation leads to increased production of malonyl-CoA, a substrate for fatty acid elongation. []

Q2: What role does lauroyl-CoA play in fatty acid elongation?

A2: Lauroyl-CoA serves as a primer substrate for fatty acid elongation systems, particularly in microorganisms. [] These systems utilize lauroyl-CoA and malonyl-CoA to synthesize longer-chain fatty acids. [, ]

Q3: Can lauroyl-CoA be metabolized through β-oxidation?

A3: Yes, lauroyl-CoA is a substrate for β-oxidation, primarily within peroxisomes. [, , ] Peroxisomal lauroyl-CoA oxidase, a key enzyme in this pathway, catalyzes the oxidation of lauroyl-CoA. [, , ]

Q4: What are the implications of lauroyl-CoA metabolism in transgenic plants?

A4: In transgenic oil-seed rape expressing lauroyl–acyl carrier protein thioesterase, lauroyl-CoA metabolism is altered. This alteration leads to increased lauroyl-CoA oxidase activity and induction of β-oxidation and the glyoxylate cycle. []

Q5: What is the molecular formula and weight of lauroyl-CoA?

A5: The molecular formula of lauroyl-CoA is C36H62N7O17P3S. Its molecular weight is 926.87 g/mol.

Q6: Is there any spectroscopic data available for lauroyl-CoA?

A6: While the provided research doesn't delve into detailed spectroscopic analysis, studies often utilize techniques like mass spectrometry to identify and quantify lauroyl-CoA and its derivatives. [, , ]

Q7: How does lauroyl-CoA behave under different experimental conditions?

A7: The research highlights the importance of factors like pH, temperature, and presence of cofactors in influencing lauroyl-CoA’s activity in enzymatic reactions. [, , , ]

Q8: What enzymes utilize lauroyl-CoA as a substrate?

A8: Lauroyl-CoA serves as a substrate for various enzymes including: - Acyl-CoA oxidases (specifically lauroyl-CoA oxidase) [, , ] - Acyl-CoA:lysophosphatidylglycerol acyltransferases (LPGATs) [] - Diacylglycerol acyltransferases (DGATs) [, ] - Fatty acyl-CoA reductases [] - α-Oxoamine synthases []

Q9: How does the chain length of the acyl-CoA substrate influence enzyme activity?

A9: Research demonstrates that enzymes often exhibit chain length specificity. For instance, some acyl-CoA oxidases show higher activity with lauroyl-CoA compared to longer-chain acyl-CoAs. [] Similarly, certain lysophosphatidate acyltransferases display distinct preferences for lauroyl-CoA over other acyl-CoAs. [, , , ]

Q10: Have computational methods been applied to study lauroyl-CoA interactions?

A10: While the provided research primarily focuses on experimental approaches, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to investigate lauroyl-CoA's interactions with enzymes and other biomolecules. These methods can provide valuable insights into binding affinities, structural dynamics, and reaction mechanisms.

Q11: How do structural modifications of lauroyl-CoA affect its activity?

A11: Modifying the acyl chain length significantly influences lauroyl-CoA’s interaction with enzymes, affecting substrate binding and catalytic activity. [, , ] For example, substituting lauroyl-CoA with palmitoyl-CoA or removing the 3′-phosphate group from CoA can alter the binding affinity and catalytic efficiency of enzymes like myristoyl-CoA:protein N-myristoyltransferase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674499.png)